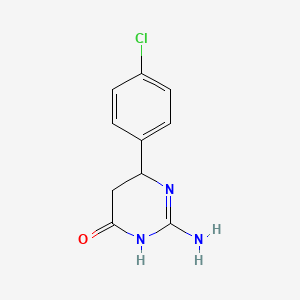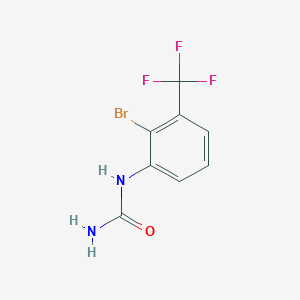
2-Bromo-3-(trifluoromethyl)phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(trifluoromethyl)phenylurea is an organic compound with the molecular formula C8H6BrF3N2O It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)phenylurea typically involves the reaction of 2-bromo-3-(trifluoromethyl)aniline with an isocyanate or a urea derivative. One common method is as follows:
Starting Material: 2-Bromo-3-(trifluoromethyl)aniline.
Reagent: Isocyanate or urea derivative.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and automated systems may be employed to optimize the reaction conditions.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Solvents: Organic solvents like dichloromethane, toluene, or ethanol.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted phenylureas.
Oxidation Products: Oxidation can lead to the formation of corresponding nitro or hydroxyl derivatives.
Applications De Recherche Scientifique
2-Bromo-3-(trifluoromethyl)phenylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Bromo-3-(trifluoromethyl)phenylurea exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group can enhance the compound’s binding affinity and stability due to its electron-withdrawing properties.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-(trifluoromethyl)phenylurea
- 2-Chloro-3-(trifluoromethyl)phenylurea
- 2-Bromo-3-(difluoromethyl)phenylurea
Comparison:
- Uniqueness: The presence of both bromine and trifluoromethyl groups in 2-Bromo-3-(trifluoromethyl)phenylurea makes it particularly reactive and versatile in synthetic chemistry. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity compared to similar compounds with different substituents.
- Reactivity: The bromine atom allows for easy substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H6BrF3N2O |
|---|---|
Poids moléculaire |
283.04 g/mol |
Nom IUPAC |
[2-bromo-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6BrF3N2O/c9-6-4(8(10,11)12)2-1-3-5(6)14-7(13)15/h1-3H,(H3,13,14,15) |
Clé InChI |
DVPIMFDHGRIQRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)NC(=O)N)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


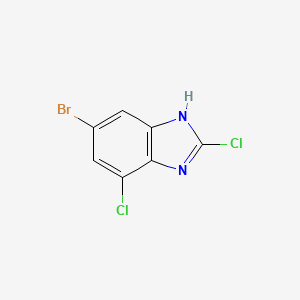
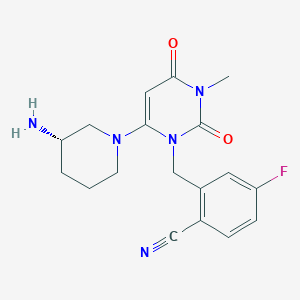
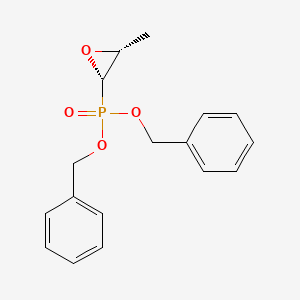
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)


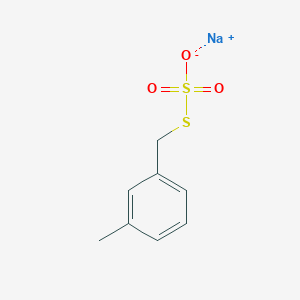
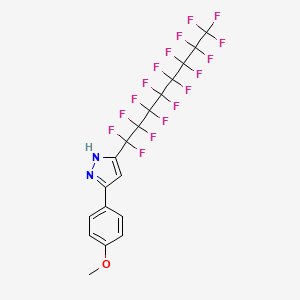
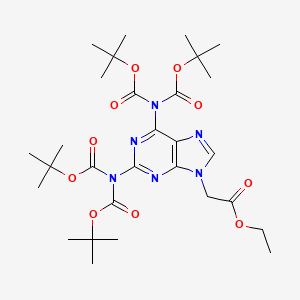
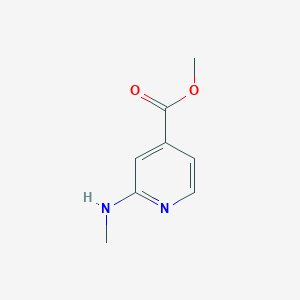
![3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B12851363.png)
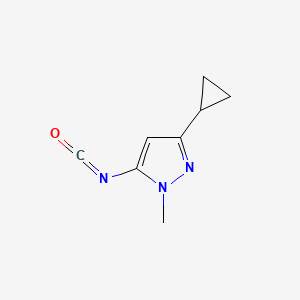
![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
